5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid
Overview
Description
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazole ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents.
Chemical Reactions Analysis
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar compounds to 5-(2-chlorophenyl)-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. For example:
4-chlorophenylacetic acid: Another chlorophenyl derivative with different functional groups.
2-chlorophenylacetic acid: Similar structure but with different substitution patterns.
meso-Tetrakis(4-chlorophenyl)porphyrin iron(III) chloride: A complex compound with multiple chlorophenyl groups and a porphyrin ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorophenyl and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-chlorophenyl)-1-(4-chlorophenyl)pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-10-5-7-11(8-6-10)20-15(9-14(19-20)16(21)22)12-3-1-2-4-13(12)18/h1-9H,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZSDFQNYYOXLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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